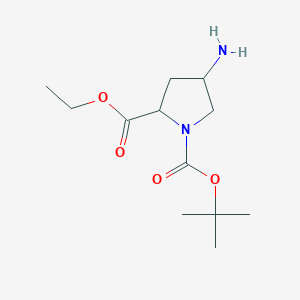

1-Tert-butyl 2-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-1-tert-butil 2-etil 4-aminopirrolidina-1,2-dicarboxilato es un compuesto quiral con aplicaciones significativas en diversos campos de la química y la biología. Este compuesto se caracteriza por su anillo de pirrolidina, que está sustituido con grupos tert-butil, etil y amino, lo que lo convierte en un intermedio versátil en la síntesis orgánica.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de (2S,4R)-1-tert-butil 2-etil 4-aminopirrolidina-1,2-dicarboxilato normalmente implica los siguientes pasos:

Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclización que involucra materiales de partida apropiados, como aminoácidos o sus derivados.

Introducción de sustituyentes: Los grupos tert-butil, etil y amino se introducen a través de diversas reacciones de sustitución. Por ejemplo, el tert-butil se puede introducir utilizando bromuro de tert-butil en presencia de una base.

Pasos de protección y desprotección: Los grupos protectores se pueden utilizar para introducir selectivamente grupos funcionales en posiciones específicas del anillo de pirrolidina.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluye el uso de reactores automatizados y sistemas de flujo continuo para optimizar el proceso de síntesis.

Análisis De Reacciones Químicas

Tipos de Reacciones

(2S,4R)-1-tert-butil 2-etil 4-aminopirrolidina-1,2-dicarboxilato experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar los derivados nitro o nitroso correspondientes.

Reducción: El compuesto se puede reducir para formar aminas secundarias o terciarias.

Sustitución: Los grupos tert-butil y etil se pueden sustituir por otros grupos alquilo o arilo utilizando reactivos apropiados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los reactivos como haluros de alquilo y haluros de arilo en presencia de una base se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirrolidina sustituidos, que se pueden utilizar posteriormente en la síntesis orgánica y aplicaciones farmacéuticas.

Aplicaciones Científicas De Investigación

(2S,4R)-1-tert-butil 2-etil 4-aminopirrolidina-1,2-dicarboxilato tiene varias aplicaciones de investigación científica:

Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y catalizadores quirales.

Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como bloque de construcción para moléculas biológicamente activas.

Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor en la síntesis de agentes farmacéuticos.

Industria: El compuesto se utiliza en la producción de productos químicos finos y como reactivo en varios procesos industriales.

Mecanismo De Acción

El mecanismo de acción de (2S,4R)-1-tert-butil 2-etil 4-aminopirrolidina-1,2-dicarboxilato implica su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar como un inhibidor o activador enzimático, dependiendo de su estructura y de los grupos funcionales presentes. También puede participar en vías de señalización al unirse a receptores u otras biomoléculas, modulando así su actividad.

Comparación Con Compuestos Similares

Compuestos Similares

- (2S,4R)-4-(Benzo[b]tiofeno-3-ilmetil)pirrolidina-2-carboxílico ácido

- (2S,4R)-4-(Benzo[b]tiofeno-3-ilmetil)-1-(tert-butoxicarbonil)pirrolidina-2-carboxílico ácido

Unicidad

(2S,4R)-1-tert-butil 2-etil 4-aminopirrolidina-1,2-dicarboxilato es único debido a su configuración quiral específica y la presencia de grupos tert-butil y etil, que confieren propiedades químicas y biológicas distintas. Estas características lo convierten en un compuesto valioso en la síntesis asimétrica y como precursor para el desarrollo de nuevos agentes terapéuticos.

Actividad Biológica

1-Tert-butyl 2-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- IUPAC Name : 1-(tert-butyl) 2-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.32 g/mol

- CAS Number : 511242-54-9

The structure features a pyrrolidine ring with two carboxylate groups that contribute to its reactivity and potential interactions with biological molecules.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction is crucial for understanding its therapeutic potential.

- Metabolite Release : Hydrolysis of the ester groups can lead to the release of active metabolites, which may have distinct biological effects.

- Structural Similarities : Its structural similarity to other biologically active compounds suggests a potential for similar mechanisms of action.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against both gram-positive and gram-negative bacteria, showing varying degrees of effectiveness. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Escherichia coli | 16 µM |

These results indicate that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been investigated. It is believed to influence GABAergic transmission by inhibiting GABA aminotransferase (GABA-AT), which could have implications for treating neurological disorders such as epilepsy.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on GABAergic Modulation : A study demonstrated that inhibition of GABA-AT by structurally similar compounds led to increased GABA levels in the brain, suggesting that this compound may have similar effects.

- Antimicrobial Efficacy : In vitro tests showed significant antibacterial activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 4-aminopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKYDBJTLRTCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.